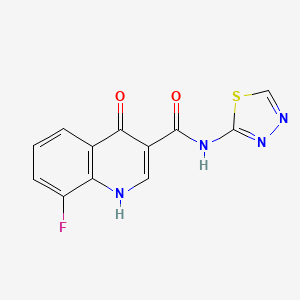![molecular formula C19H18N4O3S B14942118 N-{3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-1,2-benzoxazol-5-yl}acetamide](/img/structure/B14942118.png)
N-{3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-1,2-benzoxazol-5-yl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1,2-BENZISOXAZOL-5-YL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a thienopyridine core, a benzisoxazole moiety, and an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1,2-BENZISOXAZOL-5-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridine core, followed by the introduction of the benzisoxazole moiety and the acetamide group. Key steps include:
Formation of Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophene and pyridine derivatives.
Introduction of Benzisoxazole Moiety: This step involves the reaction of the thienopyridine intermediate with benzisoxazole derivatives under specific conditions, such as the use of a base and a suitable solvent.
Acetamide Group Addition: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound, converting them to amines or alcohols, respectively.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzisoxazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or room temperature, depending on the desired substitution.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated compounds, sulfonylated derivatives.
科学研究应用
N-{3-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1,2-BENZISOXAZOL-5-YL}ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-{3-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1,2-BENZISOXAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, thereby modulating biochemical pathways.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling.
Ion Channel Modulation: Altering ion flux across cell membranes, affecting cellular excitability and function.
相似化合物的比较
- N-{3-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1,2-BENZISOXAZOL-5-YL}ACETAMIDE shares structural similarities with other thienopyridine and benzisoxazole derivatives.
- Examples include: Thienopyridine-based anti-platelet agents, benzisoxazole-containing antipsychotics.
Uniqueness:
- Structural Complexity: The combination of thienopyridine, benzisoxazole, and acetamide groups in a single molecule is unique.
- Pharmacological Potential: The compound’s potential to interact with multiple molecular targets makes it a versatile candidate for drug development.
This detailed article provides a comprehensive overview of N-{3-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1,2-BENZISOXAZOL-5-YL}ACETAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C19H18N4O3S |
|---|---|
分子量 |
382.4 g/mol |
IUPAC 名称 |
N-[3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-1,2-benzoxazol-5-yl]acetamide |
InChI |
InChI=1S/C19H18N4O3S/c1-9-6-11(8-25-3)15-16(20)18(27-19(15)21-9)17-13-7-12(22-10(2)24)4-5-14(13)26-23-17/h4-7H,8,20H2,1-3H3,(H,22,24) |
InChI 键 |
GSMZTYPCFSPZLT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=NOC4=C3C=C(C=C4)NC(=O)C)N)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B14942036.png)
![Ethyl 5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxylate](/img/structure/B14942043.png)

![7-hydroxy-2-methyl-5-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14942053.png)
![6-(bromomethyl)-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942056.png)
![8-phenyl-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one](/img/structure/B14942057.png)
![1-hydroxy-4,4,6-trimethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14942071.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B14942083.png)
![3-Benzyl-1-[2-(2-benzyl-4-methylphenoxy)ethyl]-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B14942090.png)
![3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B14942095.png)

![4-Amino-7-(3,5-difluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14942125.png)
![3-({3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propyl}sulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B14942126.png)
![(2Z)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14942128.png)
